
Diclofenaco sódico
Descripción general
Descripción
Diclofenac sodium is a nonsteroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammatory diseases such as arthritis, dysmenorrhea, and other musculoskeletal disorders . It is a phenylacetic acid derivative and works by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain signaling .
Aplicaciones Científicas De Investigación
Diclofenac sodium has a wide range of scientific research applications:
Mecanismo De Acción
Diclofenac sodium exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, diclofenac reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Similar Compounds:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but with a different chemical structure.
Naproxen: An NSAID that also inhibits COX enzymes but has a longer half-life compared to diclofenac.
Indomethacin: A potent NSAID with a higher risk of gastrointestinal side effects compared to diclofenac.
Uniqueness of Diclofenac Sodium: Diclofenac sodium is unique due to its relatively balanced inhibition of both COX-1 and COX-2 enzymes, providing effective anti-inflammatory and analgesic effects with a lower risk of gastrointestinal side effects compared to some other NSAIDs . Additionally, diclofenac is available in various formulations, including oral, topical, and injectable forms, making it versatile for different therapeutic applications .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Diclofenac sodium inhibits cyclooxygenase (COX)-1 and -2, which are enzymes responsible for producing prostaglandins (PGs) . PGs contribute to inflammation and pain signaling . The interaction between Diclofenac sodium and these enzymes is crucial in its role in biochemical reactions .
Cellular Effects
Diclofenac sodium has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of PGs, thereby reducing inflammation and pain signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Diclofenac sodium involves its binding interactions with the COX-1 and COX-2 enzymes . By inhibiting these enzymes, Diclofenac sodium reduces the production of PGs, leading to decreased inflammation and pain signaling .
Dosage Effects in Animal Models
The effects of Diclofenac sodium can vary with different dosages in animal models
Metabolic Pathways
Diclofenac sodium is involved in the metabolic pathway that produces PGs . It interacts with the COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This can affect metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diclofenac sodium is synthesized through a multi-step process. The primary synthetic route involves the reaction of 2,6-dichloroaniline with phenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methylene dichloride under controlled temperature conditions .
Industrial Production Methods: In industrial settings, diclofenac sodium is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain diclofenac sodium in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Diclofenac sodium undergoes various chemical reactions, including:
Oxidation: Diclofenac can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert diclofenac into its corresponding amine derivatives.
Substitution: Diclofenac can undergo substitution reactions, particularly involving the chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other bases are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated diclofenac derivatives.
Reduction: Amino derivatives of diclofenac.
Substitution: Various substituted diclofenac compounds depending on the reagents used.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Diclofenac sodium involves the condensation of 2,6-dichloroaniline with 2-(2,6-dichlorophenyl)acetic acid, followed by the conversion of the resulting acid chloride to the sodium salt.", "Starting Materials": ["2,6-dichloroaniline", "2-(2,6-dichlorophenyl)acetic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "water", "chloroform"], "Reaction": ["1. 2,6-dichloroaniline is reacted with 2-(2,6-dichlorophenyl)acetic acid in the presence of thionyl chloride to form the acid chloride intermediate.", "2. The acid chloride intermediate is then treated with sodium hydroxide to form the sodium salt of the diclofenac molecule.", "3. The sodium salt is then isolated by precipitation with sodium bicarbonate and filtered.", "4. The product is washed with water and dried, and then recrystallized from a mixture of water and chloroform to obtain pure diclofenac sodium."] } | |
Número CAS |
15307-79-6 |
Fórmula molecular |
C14H11Cl2NNaO2 |
Peso molecular |
319.1 g/mol |
Nombre IUPAC |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |
Clave InChI |
VSFBPYWDRANDLM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na] |
Apariencia |
Solid powder |
melting_point |
284.0 °C |
Otros números CAS |
15307-79-6 |
Pictogramas |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




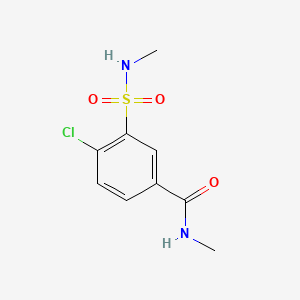


![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
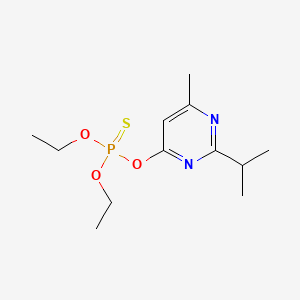
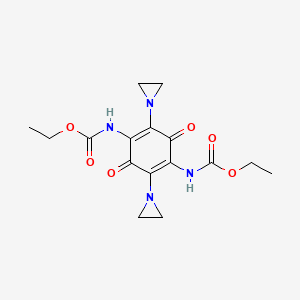
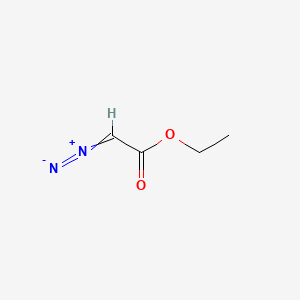

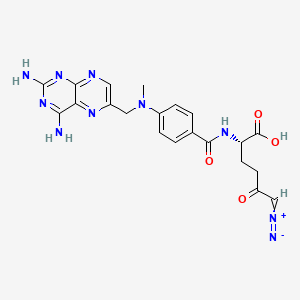
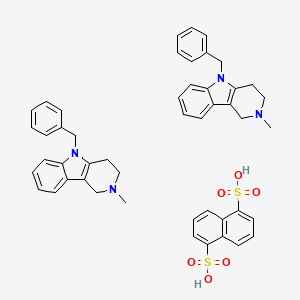


![Dibenz[a,h]anthracene](/img/structure/B1670416.png)